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Introduction
The ARC-12 clinical trial (NCT04772989) is a Phase 1/1b study evaluating the safety,

tolerability, and preliminary efficacy of AB308 in combination with zimberelimab for advanced

malignancies, including a cohort for gastrointestinal (GI) cancer.[1][2][3] AB308 is an Fc-

enabled anti-TIGIT humanized monoclonal antibody, and zimberelimab is an anti-PD-1

monoclonal antibody.[1] The trial aims to assess whether blocking the TIGIT pathway with

AB308 can enhance the anti-tumor activity of PD-1 inhibition with zimberelimab.[1]

This document provides detailed application notes and protocols based on the principles and

findings emerging from studies like ARC-12, focusing on the dual blockade of TIGIT and PD-1

pathways in gastrointestinal cancers. While specific quantitative data from the ARC-12 GI

cohort is maturing, we will draw upon closely related and informative studies investigating this

therapeutic strategy in GI malignancies, such as the EDGE-Gastric trial.

Mechanism of Action: Dual TIGIT and PD-1 Blockade
TIGIT (T-cell immunoreceptor with Ig and ITIM domains) and PD-1 (Programmed cell death

protein 1) are two distinct inhibitory receptors expressed on T cells and Natural Killer (NK) cells.

In the tumor microenvironment, the binding of these receptors to their respective ligands (PVR

and PD-L1/L2) on tumor cells and antigen-presenting cells leads to the suppression of anti-

tumor immunity.
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The therapeutic hypothesis is that the simultaneous blockade of both TIGIT and PD-1 can

synergistically reinvigorate the anti-tumor immune response, leading to enhanced tumor cell

killing.
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Fig. 1: Dual Blockade of TIGIT and PD-1 Pathways.

Preclinical and Clinical Data in Gastrointestinal
Cancer
While specific data from the ARC-12 gastrointestinal cohort is not yet fully published, results

from the EDGE-Gastric study (NCT05329766), which evaluates the anti-TIGIT antibody

domvanalimab in combination with zimberelimab and chemotherapy (FOLFOX) in first-line

advanced gastroesophageal cancer, provide strong rationale and preliminary evidence for this

approach.[4][5]

Summary of Key Quantitative Data (from EDGE-Gastric
Study)
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Parameter All Patients (n=41)
PD-L1-high (TAP
≥5%)

PD-L1-low (TAP
<5%)

Objective Response

Rate (ORR)
59% 80% 46%

Confirmed Complete

Responses
2 - -

6-month Progression-

Free Survival (PFS)

Rate

77% 93% 68%

Median Time on

Treatment
33 weeks - -

Median Follow-up 8.1 months - -

Data as of September 4, 2023. TAP = Tumor Activity Positivity.[4]

These encouraging early data suggest that the combination of an anti-TIGIT antibody with an

anti-PD-1 antibody and chemotherapy has the potential to improve outcomes in patients with

upper GI cancers, particularly those with high PD-L1 expression.[4][5]

Application Notes
Patient Stratification: The data from the EDGE-Gastric study suggest that PD-L1 expression

may be a predictive biomarker for response to TIGIT/PD-1 blockade in gastrointestinal

cancers.[4] Therefore, the assessment of PD-L1 status in tumor biopsies should be

considered for patient selection in future clinical trials and potential therapeutic application.

Combination Therapy: The combination of TIGIT/PD-1 blockade with standard-of-care

chemotherapy, such as FOLFOX, appears to be a promising strategy.[5] The chemotherapy

may enhance the immunogenic cell death of tumor cells, thereby priming the immune system

for a more robust response to immunotherapy.

Safety Profile: In the EDGE-Gastric study, the combination of domvanalimab, zimberelimab,

and chemotherapy had a manageable safety profile. The most common adverse events were
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related to chemotherapy, such as neutropenia and nausea.[4] Importantly, no new safety

signals were observed with the addition of the anti-TIGIT antibody.

Experimental Protocols
In Vitro T-Cell Activation Assay
Objective: To assess the ability of anti-TIGIT and anti-PD-1 antibodies, alone or in combination,

to enhance T-cell activation in the presence of gastrointestinal cancer cells.

Methodology:

Co-culture peripheral blood mononuclear cells (PBMCs) from healthy donors with a human

gastrointestinal cancer cell line (e.g., AGS, MKN-45) that expresses PVR and PD-L1.

Treat the co-cultures with isotype control antibodies, anti-TIGIT antibody (e.g., AB308), anti-

PD-1 antibody (e.g., zimberelimab), or the combination of both antibodies.

After 72-96 hours of incubation, harvest the non-adherent cells (lymphocytes).

Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g.,

CD3, CD8) and activation markers (e.g., CD69, ICOS).

Analyze the expression of activation markers on T cells by flow cytometry.

Measure the concentration of cytokines (e.g., IFN-γ, TNF-α) in the culture supernatant using

ELISA or a multiplex cytokine assay.
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Fig. 2: Workflow for In Vitro T-Cell Activation Assay.

Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of dual TIGIT and PD-1 blockade in a

mouse model of gastrointestinal cancer.

Methodology:

Implant a syngeneic mouse colon cancer cell line (e.g., CT26, MC38) subcutaneously into

the flank of immunocompetent mice (e.g., BALB/c or C57BL/6).

Once tumors are established (e.g., 50-100 mm³), randomize the mice into treatment groups:

Vehicle control (e.g., PBS)

Anti-mouse TIGIT antibody

Anti-mouse PD-1 antibody

Combination of anti-TIGIT and anti-PD-1 antibodies
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Administer the antibodies intraperitoneally (i.p.) or intravenously (i.v.) according to a

predefined schedule (e.g., twice a week for 3 weeks).

Measure tumor volume and body weight 2-3 times per week.

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g.,

immunohistochemistry for immune cell infiltration).
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Fig. 3: Workflow for Syngeneic Mouse Tumor Model.

Conclusion
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The therapeutic strategy of dual TIGIT and PD-1 blockade, as investigated in the ARC-12 trial

and supported by data from studies like EDGE-Gastric, holds significant promise for the

treatment of gastrointestinal cancers. The available evidence suggests that this combination

can lead to improved response rates, particularly in patients with PD-L1-positive tumors. The

provided protocols offer a framework for further preclinical and translational research to

optimize this immunotherapy approach for patients with gastrointestinal malignancies. As more

data from the ARC-12 trial becomes available, a more refined understanding of the patient

populations most likely to benefit from this combination therapy will emerge.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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